Antineoplaston A10

Vue d'ensemble

Description

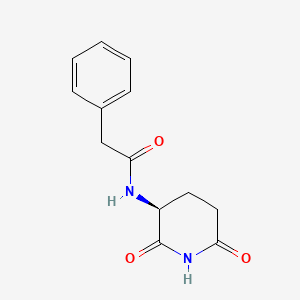

Antineoplaston A10 est un composé qui a suscité l'attention pour ses propriétés antitumorales potentielles. Il s'agit d'une petite molécule de formule chimique C₁₃H₁₄N₂O₃ et est classée comme un dérivé d'acide N-acyl-alpha-aminé . Initialement isolé de l'urine humaine, il est maintenant synthétisé en laboratoire à des fins de recherche . This compound a été étudié pour son utilisation potentielle dans le traitement de divers cancers, y compris le sarcome, le lymphome, le cancer du poumon, le cancer du foie et le cancer du rein .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Antineoplaston A10 peut être synthétisé par un processus en deux étapes :

Condensation de l'acide phénylacétique avec la L-glutamine : Cette réaction produit de la phénylacétyl-L-glutamine.

Cyclisation intramoléculaire : La phénylacétyl-L-glutamine subit une cyclisation pour former this compound.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse de l'this compound en laboratoire implique des techniques de synthèse organique standard. Le processus nécessite généralement des conditions de réaction contrôlées, y compris des températures et des niveaux de pH spécifiques, afin de garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Antineoplaston A10 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :

Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Réactifs de substitution : tels que les halogènes ou les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour l'étude des dérivés d'acide N-acyl-alpha-aminé.

Biologie : Il a été étudié pour son rôle potentiel dans la modulation des voies biologiques.

Médecine : This compound a été exploré comme traitement potentiel pour divers cancers, y compris les tumeurs cérébrales et le cancer de la prostate

Industrie : Son utilisation potentielle en imagerie tumorale a été évaluée par marquage au technétium-99m.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique sa capacité à s'intercaler avec l'ADN à des paires de bases spécifiques. Cette intercalation peut interférer avec la liaison des carcinogènes à l'hélice d'ADN, perturbant potentiellement la réplication, la transcription ou la traduction de l'ADN . En outre, il a été proposé qu'this compound se lie à la chromatine, de manière similaire à d'autres médicaments anticancéreux tels que la doxorubicine .

Applications De Recherche Scientifique

Phase II Studies

- Pediatric Gliomas : In a Phase II study involving children with recurrent multicentric glioma, 12 patients received intravenous Antineoplaston A10 combined with AS2-1. The results showed:

- Adult Cancers : Another Phase II trial focused on adults with anaplastic astrocytoma or glioblastoma multiforme. The study reported:

- General Cancer Treatment : A study involving 18 patients with various cancer types (including Stage IV adenocarcinomas) indicated that:

Notable Cases

- Persistent Pineoblastoma : A ten-month-old female patient achieved a complete response after treatment with Antineoplastons, demonstrating long-term survival exceeding 26 years post-treatment .

- Long-term Survivorship : In a cohort of pediatric patients treated with this compound, one case documented a complete response in a child diagnosed with a large pilocytic astrocytoma, showing progression-free survival for over 28 years .

Pharmacological Profile

This compound is administered both intravenously and orally, depending on the clinical setting and patient needs. The pharmacokinetics indicate that higher doses may correlate with increased plasma concentrations of active metabolites, which are believed to be responsible for its therapeutic effects.

| Parameter | Value |

|---|---|

| Average IV Dose (A10) | 7.95 g/kg/day |

| Average Oral Dose (A10) | 0.28 g/kg/day |

| Duration of IV Therapy | 1.4 to 286 weeks (median 83 weeks) |

| Complete Response Rate | Up to 33% in selected studies |

| Notable Toxicity | Reversible neurocortical effects |

Mécanisme D'action

The mechanism of action of Antineoplaston A10 involves its ability to intercalate with DNA at specific base pairs. This intercalation may interfere with the binding of carcinogens to the DNA helix, potentially disrupting DNA replication, transcription, or translation . Additionally, this compound has been proposed to bind to chromatin, similar to other anticancer drugs such as doxorubicin .

Comparaison Avec Des Composés Similaires

Composés similaires

Plusieurs composés sont structurellement et fonctionnellement similaires à Antineoplaston A10, notamment :

Phénylacétylglutamine (AS2-5) : Un dérivé de l'this compound.

Acide phénylacétique (PA) : Un composant du mélange AS2-1.

Unicité

This compound est unique en raison de sa structure spécifique et de son mécanisme d'action proposé impliquant l'intercalation de l'ADN et la liaison à la chromatine. Cela le distingue des autres composés anticancéreux qui peuvent avoir des cibles et des voies moléculaires différentes .

Activité Biologique

Antineoplaston A10 (A10) is a compound derived from natural substances found in the human body, primarily proposed for its potential anticancer properties. This article explores the biological activity of A10, including its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound is believed to exert its biological effects through several proposed mechanisms:

- DNA Intercalation : A10 may intercalate with DNA at specific base pairs, potentially interfering with the binding of carcinogens and disrupting DNA replication, transcription, and translation processes. This theoretical mechanism suggests that A10 could mimic the action of other anticancer drugs like doxorubicin .

- Chromatin Interaction : The structural similarities between A10 and other anticancer agents suggest that it may bind to chromatin, thus influencing gene expression and cellular proliferation. This interaction is thought to contribute to its antineoplastic effects .

Clinical Studies and Findings

Numerous clinical studies have evaluated the efficacy and safety of this compound in various cancer types. Below are key findings from significant studies:

Table 1: Summary of Clinical Studies on this compound

Case Studies

-

Adult Patients with Various Cancers :

- In a study involving patients with conditions such as adenocarcinoma and chondrosarcoma, treatment with A10 resulted in an objective response in several cases, demonstrating its potential efficacy across different cancer types. Side effects were generally mild, including febrile reactions and muscle pain, while some patients experienced beneficial increases in blood cell counts .

-

Pediatric Patients with Gliomas :

- A notable study involving children diagnosed with recurrent gliomas showed promising results with A10 administration. The treatment led to a significant proportion of patients achieving stable disease or better outcomes over extended follow-up periods, suggesting that A10 may be a viable option for difficult-to-treat pediatric brain tumors .

Safety Profile

The safety profile of this compound has been assessed in various studies:

- Toxicity Observations : Most studies reported mild to moderate toxicities, such as transient neurological effects and skin allergies. Serious adverse events were rare but included reversible neurocortical toxicity in some cases .

- Overall Tolerance : Patients generally tolerated the treatment well, with many experiencing no severe side effects. The acceptable toxicity levels suggest that A10 could be integrated into treatment regimens for patients who have limited options due to traditional therapy failures .

Propriétés

IUPAC Name |

N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRFQCUGLKSAV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919683 | |

| Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91531-30-5 | |

| Record name | Antineoplaston A10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antineoplaston A10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTINEOPLASTON A10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16VY3TM7ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.